22:0 Lyso PC-13C6

Lipidomics LC-MS/MS Stable Isotope Dilution

Choose 22:0 Lyso PC-13C6 for reliable LC-MS/MS quantitation. Unlike deuterated analogs, its 13C6 label ensures chromatographic co-elution and eliminates H/D exchange, delivering uncompensated matrix effect correction. Validated in X-ALD newborn screening (0.1–8.0 µM, R²>0.99) and lipidomics. 99 atom% 13C, ≥98% chemical purity.

Molecular Formula C30H62NO7P
Molecular Weight 585.7 g/mol
Cat. No. B12413150
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name22:0 Lyso PC-13C6
Molecular FormulaC30H62NO7P
Molecular Weight585.7 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)O
InChIInChI=1S/C30H62NO7P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-30(33)36-27-29(32)28-38-39(34,35)37-26-25-31(2,3)4/h29,32H,5-28H2,1-4H3/t29-/m1/s1/i20+1,21+1,22+1,23+1,24+1,30+1
InChIKeyUIINDYGXBHJQHX-JSYYADDZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Lyso-PC 22:0-13C6 Stable Isotope-Labeled Internal Standard for LC-MS/MS Lipidomics and Newborn Screening


[(2R)-3-(1,2,3,4,5,6-13C6)docosanoyloxy-2-hydroxypropyl] 2-(trimethylazaniumyl)ethyl phosphate, commonly designated as Lyso-PC 22:0-13C6 or C22:0-LPC-13C6, is a stable isotope-labeled analog of 1-docosanoyl-sn-glycero-3-phosphocholine, a saturated C22:0 lysophosphatidylcholine (lysoPC) [1]. The compound incorporates six 13C atoms at positions 1–6 of the docosanoyl fatty acyl chain, yielding a molecular mass of 585.75 Da, representing a +6 Da mass shift relative to the unlabeled native lysoPC (579.79 Da) . With a specified isotopic enrichment of 99 atom% 13C and chemical purity of ≥95%, this compound is manufactured as a neat individual standard for use as a stable isotope-labeled internal standard (SIL-IS) in quantitative mass spectrometry-based applications, including lipidomics, metabolomics, and clinical biomarker validation [1].

Why Unlabeled LysoPC or Alternative Internal Standards Cannot Substitute for Lyso-PC 22:0-13C6 in Quantitative LC-MS Workflows


In quantitative liquid chromatography–tandem mass spectrometry (LC–MS/MS), the internal standard (IS) must precisely co-elute with the target analyte and experience identical matrix effects throughout sample preparation, ionization, and detection [1]. Unlabeled native Lyso-PC 22:0 cannot serve as an internal standard because it is indistinguishable from endogenous analyte by mass spectrometry, rendering quantification impossible. Structural analog internal standards—such as Lyso-PC 20:0 or Lyso-PC 24:0—exhibit differential extraction recoveries, chromatographic retention times, and ionization efficiencies relative to the C22:0 target, thereby failing to compensate fully for matrix effects and introducing systematic quantitative bias [2]. Deuterated (²H) internal standards, while isotopically labeled, suffer from hydrogen-deuterium exchange instability and well-documented chromatographic retention time shifts in reversed-phase LC due to deuterium isotope effects, which diminish their capacity to correct for ion suppression and matrix interference [3]. The 13C6-labeled lysoPC 22:0 overcomes these limitations by providing chemically robust, non-exchangeable isotopic labeling that ensures near-identical physicochemical behavior and co-elution with the native analyte, thereby enabling accurate matrix effect compensation [4].

Quantitative Performance Differentiation: Lyso-PC 22:0-13C6 vs. Unlabeled, Deuterated, and Structural Analog Internal Standards


Mass Spectrometric Differentiation: 13C6 Labeling Provides a +6 Da Shift Enabling Baseline Resolution from Native Lyso-PC 22:0

The 13C6-labeled Lyso-PC 22:0 exhibits a molecular mass of 585.75 Da, which is +6 Da greater than the unlabeled native compound (579.79 Da) [1]. This mass shift enables unambiguous chromatographic and mass spectrometric resolution of the internal standard from endogenous analyte when detected via multiple reaction monitoring (MRM), with precursor ions of m/z 580.4 (native C22:0-LPC) and m/z 586.4 (C22:0-13C6-LPC) in positive electrospray ionization mode [2]. The isotopic enrichment specification of 99 atom% 13C ensures minimal isotopic overlap and <1% cross-contribution to the native analyte channel [1].

Lipidomics LC-MS/MS Stable Isotope Dilution

Chromatographic Co-Elution Advantage: 13C6-Labeled Lyso-PC Exhibits Identical Retention Time to Native Analyte, Eliminating Deuterium-Induced Retention Time Shifts

13C-labeled internal standards co-elute precisely with their native 12C analogs because the substitution of 12C with 13C produces a negligible change in physicochemical properties, including hydrophobicity and retention behavior in reversed-phase LC [1]. In contrast, deuterium (²H) labeling produces significant isotopic effects: deuterated internal standards typically elute earlier than the native analyte in reversed-phase chromatography, resulting in differential exposure to matrix components and ion suppression [2]. A systematic comparative study of ²H-labeled versus 13C-labeled SIL-IS demonstrated that deuterated IS generated urinary biomarker concentrations that were, on average, 59.2% lower than concentrations generated with the 13C6-labeled IS, with a spike accuracy bias of −38.4% for the deuterated IS versus no significant bias for the 13C6-IS [2].

LC-MS/MS Matrix Effect Compensation Internal Standard Selection

Method Validation Performance: 13C6-Lyso-PC 22:0 Enables Linear Quantification (R² > 0.99) Across 0.1–8.0 µM Range in Validated Newborn Screening Assay

In a validated LC-MS/MS method developed for second-tier newborn screening of X-linked adrenoleukodystrophy (X-ALD), C22:0-13C6-LPC was employed as the stable isotope-labeled internal standard for quantification of C22:0-LPC in dried blood spots [1]. The fully validated method demonstrated linearity across the concentration range of 0.1 to 8.0 µM with an R² value greater than 0.99. The limit of detection (LOD) for C26:0-LPC was 0.007 µM, and between-day precision for C26:0-LPC was 0.5% [1]. Sample stability was confirmed across temperatures from −80°C to 45°C for up to 5 days [1].

Newborn Screening Method Validation Clinical Mass Spectrometry

Label Stability: 13C6 Incorporation in the Docosanoyl Chain Is Non-Exchangeable, Unlike Deuterium Labels on Polar Groups

13C atoms incorporated into the carbon skeleton of the docosanoyl fatty acyl chain are covalently bonded and chemically non-exchangeable under all standard analytical, storage, and biological conditions [1]. In contrast, deuterium labels attached to heteroatoms (e.g., hydroxyl or amine protons) or located at positions susceptible to keto-enol tautomerization can undergo hydrogen-deuterium exchange in protic solvents, leading to loss of isotopic label and altered mass spectrometric signal [2]. Even deuterium labels on aliphatic carbons can exhibit differential behavior in metabolic tracing studies due to kinetic isotope effects [2]. The 13C6 labeling strategy eliminates exchange-related instability, ensuring consistent quantitative performance throughout sample preparation, long-term storage, and LC-MS analysis [1].

Isotope Exchange LC-MS/MS Stable Isotope Internal Standard

Workflow Integration: 13C6-Lyso-PC 22:0 Meets Stringent Quality Filters for Lipidomics Quantification (Precision and Recovery Bias <30%)

In a validated combined flow injection/reversed-phase chromatography high-resolution mass spectrometry (FI/LC-HRMS) workflow for absolute lipid quantification using 13C-internal standards, lipids from seven classes—including lysophosphatidylcholines (LPC)—passed stringent quality filters [1]. The quality criteria included QC accuracy, precision, and recovery bias of <30%, with measured concentrations falling within the 99% confidence interval of the international laboratory comparison of NIST SRM 1950 human plasma reference material [1][2]. This workflow demonstrates that 13C-labeled LPC internal standards, including the Lyso-PC 22:0-13C6 class of compounds, can support absolute quantification of lipid species in complex biological matrices with high reproducibility and inter-laboratory comparability.

Lipidomics Absolute Quantification High-Resolution Mass Spectrometry

Primary Procurement-Driven Application Scenarios for Lyso-PC 22:0-13C6 Internal Standard


Second-Tier Newborn Screening for X-Linked Adrenoleukodystrophy (X-ALD)

Lyso-PC 22:0-13C6 is employed as the stable isotope-labeled internal standard for quantifying C22:0-LPC in dried blood spots (DBS) using validated LC-MS/MS methods for second-tier X-ALD newborn screening [1]. The method achieves linearity across 0.1–8.0 µM (R² > 0.99) and has been validated for clinical implementation in population-level screening programs [1]. Procurement of this compound supports laboratories establishing or expanding X-ALD NBS panels, where accurate quantitation of very-long-chain lysoPCs is essential for distinguishing true-positive cases from false-positive first-tier screening results .

Absolute Quantification of LysoPC 22:0 in Lipidomics and Metabolomics Studies

In comprehensive lipidomics workflows, Lyso-PC 22:0-13C6 enables absolute quantification of endogenous C22:0-LPC in biological matrices including human plasma, serum, and tissue extracts via stable isotope dilution LC-MS/MS or FI/LC-HRMS [1]. The non-exchangeable 13C6 label ensures consistent IS response across sample preparation steps, while precise co-elution with the native analyte (unlike deuterated alternatives) enables accurate matrix effect compensation . This compound is suitable for integration into multi-analyte lipid panels targeting lysophosphatidylcholine subclasses in biomarker discovery, nutritional lipidomics, and metabolic disease research [2].

Metabolic Flux Analysis and Tracer Studies of Very-Long-Chain Fatty Acid Metabolism

The 13C6 label positioned on the docosanoyl (C22:0) fatty acyl chain enables use of this compound as a metabolic tracer for investigating very-long-chain fatty acid incorporation, turnover, and peroxisomal β-oxidation pathways [1]. Unlike deuterated tracers that may exhibit kinetic isotope effects or exchange artifacts, the 13C backbone labeling provides chemically robust tracking of the docosanoyl moiety in cellular and in vivo systems . Applications include studying peroxisomal disorders, X-ALD pathophysiology, and the metabolic fate of dietary behenic acid [2].

Method Development and Validation for Regulated Bioanalysis

Lyso-PC 22:0-13C6 serves as a fit-for-purpose SIL-IS for developing and validating quantitative LC-MS/MS methods intended for regulated bioanalysis or clinical diagnostic use [1]. The compound's 99 atom% 13C enrichment minimizes isotopic cross-talk, while its chemical purity (≥95%) meets the requirements for primary reference standard use . The demonstrated method validation performance in clinical screening contexts—including linearity, precision, and stability—supports its selection for assays requiring compliance with CLIA, CAP, or ISO 15189 quality standards [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 22:0 Lyso PC-13C6

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.